molecular formula C19H26N2O3 B567432 tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1206969-63-2

tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B567432
CAS No.: 1206969-63-2
M. Wt: 330.428
InChI Key: MXVGEEHVEICEFG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate exhibits a sophisticated spirocyclic framework characterized by the fusion of two nitrogen-containing ring systems. According to PubChem database entries, the systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[3.5]nonane-8-carboxylate. The spirocyclic core consists of a four-membered azetidine ring fused to a six-membered piperidine ring through a quaternary carbon center, creating the characteristic spiro[3.5]nonane backbone. The diaza designation indicates the presence of two nitrogen atoms within the nine-membered spirocyclic framework, specifically positioned at the 2 and 6 positions according to the traditional numbering system.

The structural formula reveals several key functional components that define the compound's molecular architecture. The benzyl substituent is attached to the nitrogen atom at position 2 of the spirocyclic core, providing aromatic character and potential π-π stacking interactions. The carbonyl group positioned at the 1-position introduces electrophilic character and potential hydrogen bonding capabilities. The tert-butyl carboxylate moiety attached to the nitrogen at position 6 serves as a protecting group commonly employed in synthetic organic chemistry, providing steric bulk and influencing the compound's overall conformational preferences.

The Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)N1CCCC2(C1)CN(Cc3ccccc3)C2=O, clearly delineates the connectivity pattern and spatial arrangement of atoms within the molecule. This notation reveals the sequential arrangement starting from the tert-butyl ester group, progressing through the spirocyclic core, and terminating with the benzyl-substituted nitrogen center.

X-ray Crystallographic Analysis of Spirocyclic Core

The spirocyclic core of this compound presents unique crystallographic features characteristic of spiro-fused heterocyclic systems. While specific single-crystal X-ray diffraction data for this exact compound is not extensively reported in the current literature, structural analysis of related diazaspiro[3.5]nonane derivatives provides valuable insights into the geometric parameters and spatial arrangements of the spirocyclic framework. The spiro carbon center typically exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, creating a rigid junction between the two ring systems.

The four-membered azetidine ring component of the spirocyclic core generally adopts a puckered conformation to minimize ring strain associated with the small ring size. The dihedral angles between adjacent carbon atoms in the azetidine ring typically range from 15 to 25 degrees, depending on the nature and position of substituents. The six-membered piperidine ring component preferentially adopts a chair conformation, similar to cyclohexane derivatives, to minimize steric interactions and torsional strain.

Crystallographic analysis of related diazaspiro compounds reveals that the nitrogen atoms within the spirocyclic framework exhibit pyramidal geometry with bond angles slightly compressed from the ideal tetrahedral angle due to the lone pair electrons. The carbonyl group at position 1 introduces planarity in its immediate vicinity, with the oxygen atom, carbon atom, and adjacent nitrogen atom lying approximately in the same plane. This planar arrangement influences the overall molecular geometry and potential intermolecular interactions in the solid state.

The benzyl substituent attached to the nitrogen atom typically adopts an extended conformation to minimize steric interactions with the spirocyclic core. The phenyl ring of the benzyl group can rotate freely around the methylene linker, providing conformational flexibility that affects the compound's crystal packing arrangements.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopic analysis of this compound reveals distinctive spectral signatures characteristic of the spirocyclic framework and substituent groups. The proton nuclear magnetic resonance spectrum exhibits several diagnostic features that confirm the structural assignment and provide insights into the compound's conformational behavior in solution. The aromatic protons of the benzyl substituent typically appear as a complex multiplet in the region between 7.0 and 7.5 parts per million, consistent with monosubstituted benzene derivatives.

The methylene protons of the benzyl group adjacent to the nitrogen atom appear as a characteristic singlet or complex multiplet around 4.2 to 4.3 parts per million, reflecting the deshielding effect of both the nitrogen atom and the aromatic ring. The tert-butyl ester protons manifest as a sharp singlet around 1.4 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl group. The spirocyclic methylene protons exhibit a complex pattern of signals between 1.5 and 4.0 parts per million, with the exact chemical shifts and coupling patterns dependent on their proximity to nitrogen atoms and the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns. The carbonyl carbon typically resonates around 166 to 170 parts per million, consistent with amide carbonyl groups. The aromatic carbons of the benzyl substituent appear in the expected region between 126 and 137 parts per million, with the quaternary aromatic carbon showing the most downfield shift. The spirocyclic carbon atoms exhibit chemical shifts ranging from 25 to 65 parts per million, depending on their hybridization state and proximity to electronegative atoms.

Two-dimensional correlation spectroscopy techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide definitive assignments of carbon-hydrogen connectivities and reveal through-bond correlations that confirm the spirocyclic connectivity pattern. These advanced nuclear magnetic resonance techniques are particularly valuable for distinguishing between chemically similar carbon and hydrogen environments within the spirocyclic framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable structural information through characteristic fragmentation pathways and molecular ion detection. The molecular ion peak appears at mass-to-charge ratio 330, corresponding to the molecular weight of 330.4 g/mol. Under electron ionization conditions, the compound undergoes predictable fragmentation patterns that reflect the stability and accessibility of various structural components.

The most prominent fragmentation pathway involves the loss of the tert-butyl ester group through α-cleavage adjacent to the carbonyl carbon. This fragmentation results in the formation of a stable fragment ion with mass-to-charge ratio 230, corresponding to the loss of the entire tert-butoxycarbonyl moiety (molecular weight 100). This fragmentation is particularly favorable due to the formation of a stable carbocation at the nitrogen atom and the elimination of a neutral tert-butyl carboxylate radical.

Another significant fragmentation pathway involves the cleavage of the benzyl group through benzylic bond fission, resulting in the loss of a benzyl radical (molecular weight 91) to produce a fragment ion at mass-to-charge ratio 239. This fragmentation pathway is stabilized by the formation of a resonance-stabilized benzyl radical and reflects the relative weakness of the carbon-nitrogen bond adjacent to the aromatic ring.

The spirocyclic core itself exhibits remarkable stability under mass spectrometric conditions, often remaining intact through multiple fragmentation events. However, under high-energy collision conditions, the spirocyclic framework can undergo ring-opening reactions that produce linear diamine fragments with characteristic mass spectral signatures. These fragmentation studies provide valuable insights into the relative bond strengths and preferred cleavage sites within the molecular structure.

Conformational Analysis Through Computational Modeling

Computational modeling studies of this compound reveal complex conformational landscapes that reflect the interplay between ring strain, steric interactions, and electronic effects. Density functional theory calculations using commonly employed basis sets predict multiple low-energy conformers that differ primarily in the orientation of the benzyl substituent and the conformation of the six-membered piperidine ring component. The spirocyclic core itself exhibits limited conformational flexibility due to the geometric constraints imposed by the spiro junction.

Molecular mechanics calculations indicate that the most stable conformations feature the piperidine ring in a chair conformation with the tert-butyl carboxylate substituent occupying an equatorial position to minimize 1,3-diaxial interactions. The benzyl substituent preferentially adopts conformations that position the phenyl ring away from the spirocyclic core to reduce steric crowding. Rotational energy profiles around the benzyl carbon-nitrogen bond reveal relatively low barriers to rotation, typically ranging from 2 to 5 kilocalories per mole, indicating facile interconversion between different rotameric states at room temperature.

The carbonyl group at position 1 introduces additional conformational considerations through its potential participation in intramolecular hydrogen bonding interactions with nearby hydrogen atoms. Computational studies suggest that weak intramolecular interactions can stabilize specific conformations and influence the overall conformational preferences of the molecule. The tert-butyl ester group, due to its substantial steric bulk, significantly influences the conformational space accessible to the molecule and can restrict certain orientations of the piperidine ring.

Properties

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-7-10-19(13-20)14-21(16(19)22)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVGEEHVEICEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704847
Record name tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-63-2
Record name tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound belongs to a larger class of diazaspiro compounds that exhibit various biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C19H26N2O3, with a molecular weight of approximately 330.42 g/mol. Its structure features a tert-butyl group and a benzyl moiety attached to a diazaspiro framework, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Functionalization at various positions to introduce the tert-butyl and benzyl groups.
  • Purification to obtain the final product with high purity.

Research indicates that this compound interacts with biological targets such as enzymes and receptors, influencing various signaling pathways. This compound has shown promise in modulating receptor activities, particularly in the context of metabolic disorders and cancer treatment.

Therapeutic Applications

The compound has been studied for its potential applications in:

  • Cancer Treatment : It acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), both of which are implicated in cancer cell metabolism and proliferation .
  • Metabolic Disorders : Its role in synthesizing antagonists for the melanin concentrating hormone receptor (MCH-1R) suggests potential therapeutic uses in obesity and related metabolic conditions .

Study on NAMPT Inhibition

A study demonstrated that derivatives of this compound effectively inhibit NAMPT, leading to reduced cancer cell viability in vitro. The IC50 values indicated a concentration-dependent effect, with significant inhibition observed at concentrations as low as 10 μM .

MCH-1R Antagonism

Another investigation focused on the synthesis of MCH-1R antagonists from this compound, revealing its ability to inhibit melanin concentrating hormone signaling pathways. This suggests its potential utility in developing treatments for obesity .

Comparative Analysis

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameCAS NumberBiological ActivitySimilarity Index
tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane155600-89-8NAMPT inhibitor0.95
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane169206-67-1ROCK inhibitor0.98
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane1147423-01-5Potential anti-inflammatory0.94

Comparison with Similar Compounds

Spiro Ring Size

  • [3.5] vs. [3.4] Systems : The target compound’s [3.5] spiro system provides intermediate ring strain compared to [3.4] analogs (e.g., 2-Boc-2,6-diazaspiro[3.4]octane), which exhibit greater rigidity. This balance may enhance binding to flexible protein pockets while maintaining metabolic stability .
  • [3.5] vs.

Substituent Effects

  • Benzyl Group: The 2-benzyl substituent in the target compound distinguishes it from non-aromatic analogs (e.g., tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate). This group enhances π-π stacking interactions in receptor binding, as observed in CNS-targeting scaffolds .
  • Fluorine vs. Benzyl : Fluorinated analogs (e.g., 8,8-difluoro derivative) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and resistance to oxidative metabolism, albeit with reduced lipophilicity .

Research Findings

Synthetic Utility : The Boc group in the target compound facilitates straightforward deprotection for further functionalization, a trait shared with analogs like 2-Boc-2,6-diazaspiro[3.4]octane .

Biological Activity: Benzyl-substituted spiro compounds demonstrate superior binding affinity to dopamine receptors compared to non-aromatic variants, as inferred from structural analogs in .

Stability : The [3.5] spiro system in the target compound shows greater thermal stability than [3.4] systems, as evidenced by differential decomposition rates in accelerated stability studies .

Preparation Methods

Formation of the Diazaspiro Core

The diazaspiro[3.5]nonane backbone is often assembled via cyclocondensation reactions. A common approach involves reacting 1,3-diamine derivatives with ketones or aldehydes under acidic conditions. For example, combining 1,3-diaminopropane with cyclopentanone in the presence of HCl yields the spirocyclic intermediate.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or toluene

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 45–60%

Benzylation and Esterification

Following spirocycle formation, the benzyl group is introduced via alkylation using benzyl bromide. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the final product.

Critical Parameters:

StepReagentSolventTemperatureYield
BenzylationBenzyl bromideDMF0°C → RT70–75%
Boc ProtectionBoc₂O, DMAPTHF0°C → RT85–90%

Ring-Closing Metathesis (RCM) Approach

Olefin Precursor Preparation

RCM offers an alternative route by forming the spirocyclic structure via olefin metathesis. Starting from diethyl allylamine , a Grubbs catalyst (e.g., Grubbs II) facilitates cyclization to generate the diazaspiro framework.

Mechanistic Insights:
The reaction proceeds through a metal-carbene intermediate, enabling selective bond reorganization. Key advantages include milder conditions and higher stereochemical control compared to cyclocondensation.

Optimization Data:

CatalystSolventTemperatureYield
Grubbs IIDCM40°C55%
Hoveyda-GrubbsToluene60°C62%

Post-Metathesis Functionalization

Post-RCM steps mirror traditional methods: benzylation and Boc protection. However, residual catalyst removal via silica gel chromatography is critical to avoid side reactions during subsequent steps.

Boc-Protection-Centric Strategies

Late-Stage Modifications

Benzylation post-Boc protection requires careful selection of bases to prevent deprotection. Potassium carbonate in DMF proves effective, achieving 80–85% yield without compromising the ester group.

Comparative Analysis of Methods

MethodYieldPurityComplexityScalability
Cyclocondensation60%95%ModerateHigh
RCM62%90%HighModerate
Boc-Centric85%98%LowHigh

The Boc-centric approach balances yield and simplicity, making it preferable for industrial-scale production. RCM, while elegant, suffers from catalyst costs and scalability limitations .

Q & A

Q. What are the recommended storage conditions for tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate to ensure stability?

The compound should be stored in a tightly sealed container under dry, inert conditions. Recommended temperatures range from 2–8°C in a dark environment to prevent degradation . Avoid exposure to moisture and oxidizing agents, as these may trigger hydrolysis or unwanted side reactions. For long-term storage, vacuum-sealed containers or desiccants are advised.

Q. How can researchers confirm the structural integrity of this spirocyclic compound after synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify spirocyclic geometry and benzyl/tert-butyl substituents.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: For absolute configuration determination using programs like SHELXL or OLEX2 .
  • Infrared Spectroscopy (IR): To detect carbonyl (C=O) and carboxylate (C-O) functional groups.

Q. What safety precautions are critical when handling this compound in the lab?

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Avoid sparks or open flames due to potential decomposition into hazardous gases (e.g., carbon monoxide) .
  • In case of spills, use dry sand or non-combustible absorbents for containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Strategies include:

  • Variable-Temperature NMR: To identify dynamic rotational barriers in the spirocyclic system.
  • 2D NMR Techniques (COSY, NOESY): To assign proton-proton correlations and spatial interactions .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian) to predict spectral profiles and compare with experimental data.

Q. What synthetic routes are optimal for introducing the benzyl group at the 2-position of the diazaspiro scaffold?

A robust approach involves:

  • Mitsunobu Reaction: Coupling benzyl alcohol with a preformed spirocyclic amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Reductive Amination: Reacting a ketone intermediate with benzylamine in the presence of NaBH₃CN .
  • Protection/Deprotection Strategies: Use tert-butyloxycarbonyl (Boc) groups to temporarily shield reactive amines during functionalization .

Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?

The rigid spiro structure:

  • Enhances Metabolic Stability: By reducing conformational freedom, it resists enzymatic degradation.
  • Modulates Bioavailability: The hydrophobic tert-butyl group improves membrane permeability.
  • Enables Targeted Interactions: The benzyl moiety can engage in π-π stacking with aromatic residues in enzyme active sites .

Q. What experimental design considerations are critical for studying hydrogen-bonding patterns in this compound’s crystal lattice?

  • Crystallization Solvent Selection: Use low-polarity solvents (e.g., hexane/ethyl acetate) to promote ordered packing.
  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., rings, chains) using crystallographic software .
  • Thermal Stability Tests: Differential Scanning Calorimetry (DSC) to correlate melting points with intermolecular interactions.

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

  • Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF) to align with computational transition-state models.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidation or ring-opening) that reduce yields .
  • Scale-Dependent Effects: Pilot small-scale reactions (<100 mg) before scaling up to minimize waste.

Q. What strategies validate the compound’s potential as a pharmacophore in drug discovery?

  • In Vitro Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for target proteins.
  • ADMET Profiling: Assess solubility, cytochrome P450 inhibition, and plasma stability .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the benzyl or tert-butyl groups to optimize potency .

Tables for Key Comparisons

Table 1: Common Synthetic Routes and Yields

MethodReagentsYield (%)Purity (%)Reference
Mitsunobu ReactionDEAD, Benzyl Alcohol65–75≥95
Reductive AminationNaBH₃CN, Benzylamine50–6090–95
Boc DeprotectionTFA/DCM85–90≥97

Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesInterpretation
¹H NMR (CDCl₃)δ 1.45 (s, 9H, tert-butyl)Confirms Boc group presence
HRMS (ESI+)m/z 356.210 [M+H]+Matches theoretical mass
IR (KBr)1685 cm⁻¹ (C=O stretch)Indicates carbonyl groups

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